

Comprehensive Application Notes and Protocols: Carbosulfan Residue Analysis in Apples

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Compound Focus: Carbosulfan

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Introduction and Regulatory Context

Carbosulfan (chemical name: 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (di-n-butylaminosulfenyl) methylcarbamate) is a **broad-spectrum insecticide** belonging to the N-methylcarbamate class. It is widely used in apple cultivation for controlling various pests, including aphids, thrips, and nematodes, through both ingestive-poisoning and contact-killing mechanisms [1]. Despite its effectiveness, **carbosulfan** undergoes rapid degradation and transformation into **potentially more toxic metabolites**, with carbofuran being the primary conversion product of toxicological significance [1]. This transformation occurs through various pathways, including hydrolysis, oxidation, and hydroxylation, resulting in metabolites such as **3-hydroxycarbofuran** and **3-ketocarbofuran** that may pose greater health risks than the parent compound [2].

The regulatory landscape for **carbosulfan** residues in apples has become increasingly stringent worldwide. The **European Union** has established particularly low maximum residue limits (MRLs) for **carbosulfan** and its metabolites in apples at 0.001 mg/kg, reflecting a highly precautionary approach to consumer safety [1]. In China, the MRL for **carbosulfan** in apples is set at 0.2 mg/kg, while the limit for its toxic metabolite carbofuran is significantly lower at 0.02 mg/kg [1]. These regulatory variations underscore the importance of

understanding regional requirements when conducting residue analysis and interpreting results for compliance purposes.

Table 1: Global Maximum Residue Limits (MRLs) for **Carbosulfan** and Key Metabolites in Apples

Compound	EU MRL (mg/kg)	China MRL (mg/kg)	Codex MRL (mg/kg)
Carbosulfan	0.001	0.2	To be determined
Carbofuran	0.001	0.02	To be determined
3-Hydroxycarbofuran	0.001	To be determined	To be determined
3-Ketocarbofuran	0.001	To be determined	To be determined

The **toxicological profile** of **carbosulfan** and its metabolites necessitates rigorous monitoring in food products. **Carbosulfan** exerts its insecticidal activity through inhibition of acetylcholinesterase (AChE) in the nervous system, and this mechanism similarly affects mammalian systems [1]. The metabolite carbofuran demonstrates **significantly higher neurotoxicity** than the parent compound due to its enhanced capacity to accumulate reactive oxygen species and cause mitochondrial damage in brain cells [1]. Understanding this metabolic pathway is crucial for accurate risk assessment, as the presence of these metabolites may substantially increase the overall toxicity of residue mixtures in apple products.

Table 2: **Carbosulfan** and Major Metabolites Profile

Compound	Relative Toxicity	Persistence	Key Transformation Pathways
Carbosulfan	Moderate	Low	Hydrolysis, oxidation
Carbofuran	High	Moderate	S-N bond cleavage
3-Hydroxycarbofuran	High	Moderate	Hydroxylation
3-Ketocarbofuran	Moderate	Moderate	Oxidation
Dibutylamine	Low	High	Degradation

Analytical Methodology

Instrumentation and Parameters

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) represents the gold standard for **carbosulfan** residue analysis due to its high sensitivity, selectivity, and capability to simultaneously quantify the parent compound and its major metabolites. The system should consist of a **binary pump, autosampler, thermostatted column compartment, and triple quadrupole mass spectrometer** equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source [2] [3].

The **chromatographic separation** is typically achieved using a reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8-2.7 μm particle size) maintained at 40°C. The mobile phase consists of (A) 5 mM ammonium formate in water and (B) methanol or acetonitrile, delivered at a flow rate of 0.3 mL/min with a gradient elution program as follows: 0-2 min, 10% B; 2-8 min, 10-95% B; 8-12 min, 95% B; 12-12.1 min, 95-10% B; 12.1-15 min, 10% B for column re-equilibration [2]. The **injection volume** should be optimized between 2-10 μL to balance sensitivity and matrix effects.

Mass spectrometric detection employs multiple reaction monitoring (MRM) in positive ionization mode. Key instrument parameters include: capillary voltage, 3.5 kV; source temperature, 150°C; desolvation temperature, 500°C; cone gas flow, 150 L/h; and desolvation gas flow, 1000 L/h. **MRM transitions** are optimized for each analyte using reference standards, with two transitions monitored per compound for confirmation purposes [2] [3].

Table 3: Optimized MRM Transitions for **Carbosulfan** and Metabolites

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
Carbosulfan	382.2	160.1	118.1	15, 25
Carbofuran	222.1	165.1	123.1	10, 20

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
3-Hydroxycarbofuran	238.1	181.1	127.1	10, 20
3-Ketocarbofuran	236.1	179.1	127.1	12, 22
Dibutylamine	130.1	86.1	58.1	15, 25

Quality Assurance and Validation

Method validation must demonstrate acceptable performance characteristics as specified in international guidelines such as SANTE/11312/2021 [2]. The **linearity** of the method should be established across a concentration range of 0.001-100 µg/kg, with coefficient of determination (R^2) values exceeding 0.998 for all analytes [2]. The **limit of detection (LOD)** and **limit of quantification (LOQ)** should be determined through analysis of spiked samples, with typical values of 0.001-0.04 µg/kg and 0.003-0.1 µg/kg, respectively, ensuring sufficient sensitivity to monitor compliance with established MRLs [2].

Accuracy and precision are assessed through recovery studies using blank apple matrix spiked at multiple concentration levels (e.g., 0.01, 0.1, and 1.0 mg/kg). Acceptable recovery rates range from 70-120% with relative standard deviations (RSD) below 20% [2]. The **matrix effect** should be evaluated by comparing analyte responses in matrix-matched standards to those in pure solvent, with compensation achieved through matrix-matched calibration or isotope-labeled internal standards such as carbofuran d3 [2].

Sample Preparation Protocols

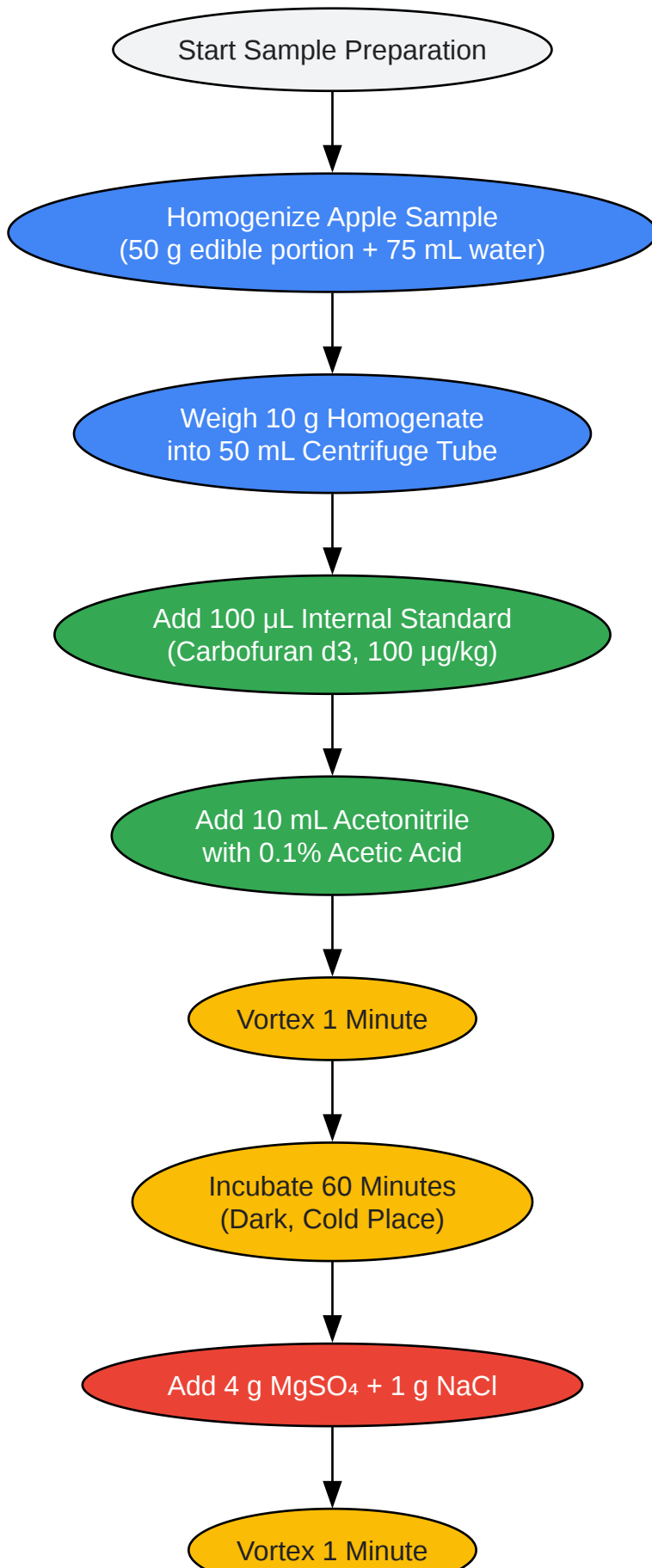
QuEChERS Extraction Method

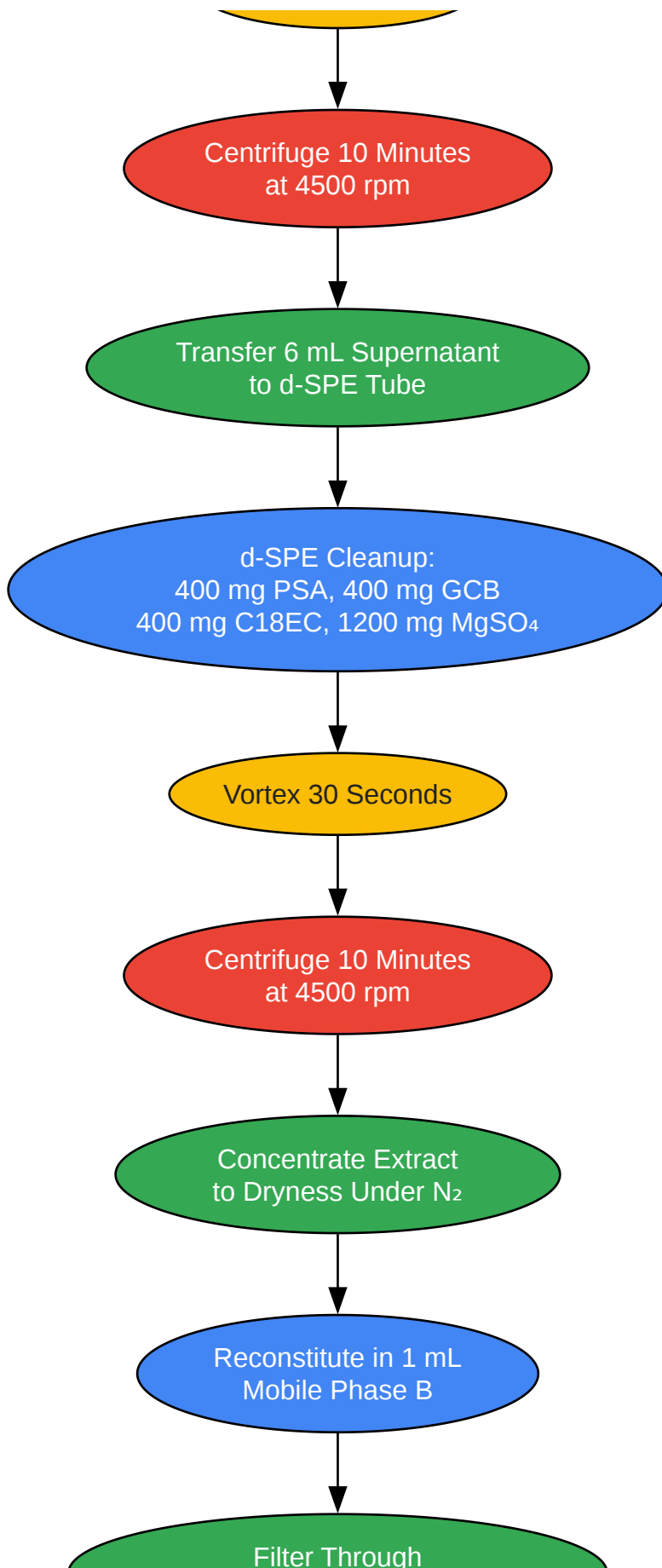
The **Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS)** method represents the most widely adopted approach for **carbosulfan** extraction from apple matrices due to its efficiency in handling complex fruit matrices [2]. The procedure begins with **sample homogenization**, where representative apple samples

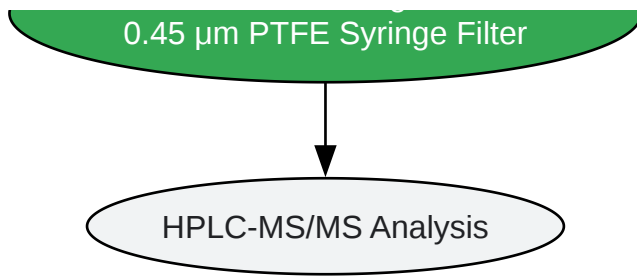
are prepared by removing stems and seeds, followed by blending into a homogeneous paste using a food processor. Approximately 50 g of edible portion is combined with 75 mL of cold purified water and blended at high speed until complete homogenization is achieved [2].

For the **extraction process**, 10 g of the homogenized apple paste is weighed into a 50 mL polypropylene centrifuge tube. Then, 100 μ L of internal standard solution (carbofuran d3 at 100 μ g/kg) is added, followed by 10 mL of acetonitrile containing 0.1% acetic acid [2]. The mixture is vortexed vigorously for 1 minute and then placed in a dark, cold location for 60 minutes to allow for sufficient analyte extraction. After this incubation period, 4 g of anhydrous magnesium sulfate (MgSO_4) and 1 g of sodium chloride (NaCl) are added to induce phase separation through the salting-out effect. The tube is immediately shaken for another minute and centrifuged at 4500 rpm for 10 minutes [2].

The **cleanup procedure** utilizes dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. An aliquot of the supernatant (typically 6 mL) is transferred to a 15 mL d-SPE tube containing 400 mg primary secondary amine (PSA), 400 mg graphitized carbon black (GCB), 400 mg C18EC, and 1200 mg MgSO_4 [2]. The mixture is vortexed for 30 seconds and centrifuged at 4500 rpm for 10 minutes. The resulting clean extract is transferred to a glass tube, concentrated to dryness under a gentle nitrogen stream, and reconstituted in 1 mL of mobile phase B (methanol:acetonitrile, 2:1) [2]. Finally, the extract is filtered through a 0.45 μ m PTFE syringe filter prior to HPLC-MS/MS analysis.







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Diagram 1: Sample Preparation Workflow Using QuEChERS Method

Alternative Processing and Removal Techniques

Various **food processing techniques** significantly impact **carbosulfan** residue levels in apple products, which must be considered during analysis. **Drying processes** induce substantial transformation of **carbosulfan** to carbofuran, with temperature being a critical factor [1]. Studies demonstrate that oven-drying at temperatures ranging from 40-80°C for 30 minutes degrades over 93% of **carbosulfan**, with the formation of carbofuran as the primary metabolite [1]. **Microwave drying** exhibits even higher degradation efficiency for both **carbosulfan** and its metabolites compared to conventional oven-drying [1].

Emerging removal technologies show promise for reducing **carbosulfan** residues in apple products. The **synergistic application of ultrasound** with other treatments demonstrates significantly enhanced removal efficiency [4]. When combined with techniques such as ozone and ultraviolet light, ultrasound treatment achieves substantially higher pesticide elimination percentages compared to individual treatments [4]. These combined approaches reduce variability in removal efficiency and represent valuable strategies for mitigating **carbosulfan** residues in processed apple products.

Table 4: Efficiency of Processing Techniques on **Carbosulfan** Reduction in Apples

Processing Technique	Conditions	Carbosulfan Reduction (%)	Carbofuran Formation
Oven Drying	40°C, 30 min	>93%	Significant
Oven Drying	60°C, 30 min	>99%	Extensive
Microwave Drying	700W, 3 min	>99%	Moderate

Processing Technique	Conditions	Carbosulfan Reduction (%)	Carbofuran Formation
Ultrasound + Ozone	30 min combined	>90%	Controlled
Washing + Peeling	Standard	40-60%	Minimal

Results and Data Interpretation

Analytical Performance Characteristics

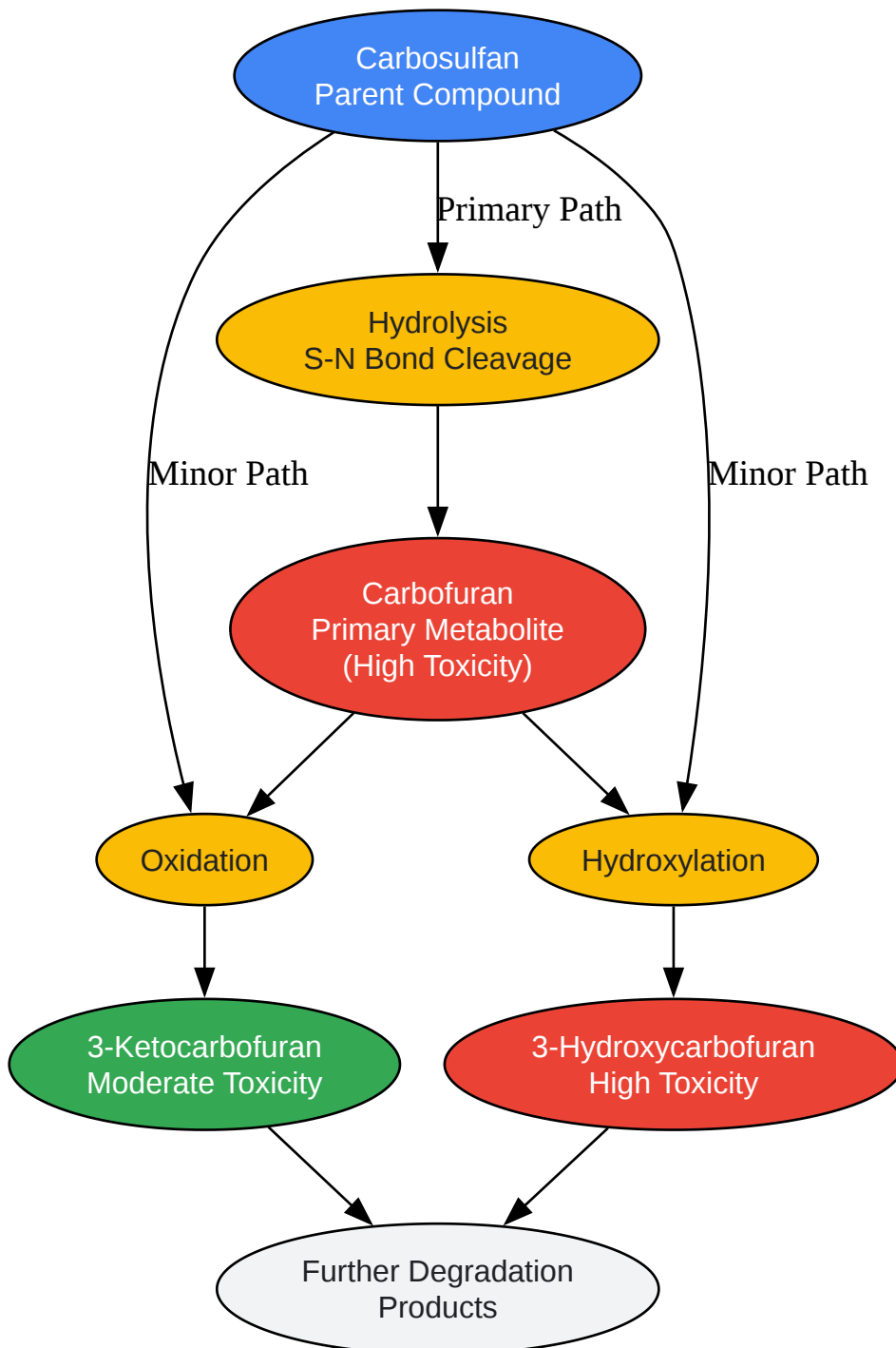
Comprehensive **method validation** demonstrates that the HPLC-MS/MS method with QuEChERS sample preparation provides reliable performance for monitoring **carbosulfan** and its metabolites in apple matrices. The method exhibits **excellent linearity** across the concentration range of 0.001-100 µg/kg, with coefficient of determination (R^2) values exceeding 0.998 for all target analytes [2]. The **sensitivity parameters** include limits of detection (LOD) ranging from 0.001-0.04 µg/kg and limits of quantification (LOQ) between 0.003-0.1 µg/kg, sufficiently low to enforce compliance with even the most stringent MRLs [2].

Accuracy and precision data show consistent recovery rates of 92-103% for **carbosulfan** and its metabolites in apple matrices, with relative standard deviation (RSD) values ranging from 1-9% across multiple validation runs [2]. The **matrix effect**, evaluated by comparing analyte responses in matrix-matched standards to those in pure solvent, falls within an acceptable range of -16.43-17.09%, indicating minimal suppression or enhancement effects [2]. Uncertainty measurements remain below the 50% threshold, further confirming method reliability for regulatory decision-making [2].

Transformation Kinetics and Stability Data

Degradation studies reveal that **carbosulfan** undergoes rapid transformation in apples during processing and storage. The **half-life (DT50)** of **carbosulfan** in apple matrices under drying conditions is relatively low, contributing to its significant degradation during processing [1]. Investigation of transformation pathways indicates that **carbosulfan** primarily converts to carbofuran through direct S-N bond cleavage, with subsequent hydroxyl substitution and oxidation reactions producing 3-hydroxycarbofuran and 3-ketocarbofuran [1].

Temperature-dependent degradation studies demonstrate that **carbosulfan** residues decrease markedly with increasing processing temperatures. When apples are subjected to oven-drying at 40°C, **carbosulfan** shows measurable persistence, but completely disappears at temperatures of 60°C and above [1]. Conversely, carbofuran formation increases with temperature up to 50°C, then decreases at higher temperatures due to subsequent degradation, following a distinct transformation pathway confirmed by molecular electrostatic potential and molecular orbital theory calculations [1].



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Diagram 2: **Carbosulfan** Metabolic Transformation Pathway in Apples

Experimental Considerations

Matrix Effects and Analytical Challenges

Apple matrix complexity presents significant challenges for **carbosulfan** residue analysis due to the presence of various interfering compounds, including sugars, organic acids, polyphenols, and pigments. These matrix components can cause **ion suppression or enhancement** during MS/MS detection, potentially affecting accuracy and precision [2]. To mitigate these effects, several strategies prove effective: (1) using **matrix-matched calibration standards** prepared in blank apple extract; (2) employing **stable isotope-labeled internal standards** such as carbofuran d3; and (3) implementing **efficient cleanup procedures** during sample preparation [2].

Analytical specificity must be demonstrated through the analysis of blank matrix samples to confirm the absence of interfering peaks at the retention times of target analytes. The **identification criteria** for positive findings should include: (1) retention time matching within ± 0.1 minute of the calibration standard; (2) detection of at least two MRM transitions per compound; and (3) ion ratio agreement within $\pm 30\%$ of the average calibration standard value [2]. These criteria ensure reliable identification and confirmation of **carbosulfan** and its metabolites despite matrix complexities.

Safety and Regulatory Compliance

Laboratory safety protocols must be strictly followed when handling **carbosulfan** standards and reference materials, as these compounds exhibit significant toxicity through dermal absorption, inhalation, and ingestion. Appropriate **personal protective equipment** including gloves, lab coats, and safety glasses should be worn at all times, with all procedures conducted in a well-ventilated fume hood when working with standard solutions [1]. Proper **waste disposal** procedures must be established for contaminated materials, extraction solvents, and sample residues in accordance with local regulations for hazardous chemicals.

Regulatory compliance requires adherence to established quality control procedures throughout the analytical process. Each batch of samples should include: (1) **procedure blanks** to monitor contamination; (2) **spiked recovery samples** to verify method performance; and (3) **continuing calibration checks** to ensure instrument stability [2]. Documentation should comprehensively cover all aspects of the analytical process, including sample receipt, storage conditions, preparation records, instrument calibration, and raw data, to provide complete traceability for potential regulatory review or legal challenges.

Conclusion

This comprehensive application note provides detailed protocols for the accurate determination of **carbosulfan** and its toxic metabolites in apple matrices using HPLC-MS/MS with QuEChERS sample preparation. The method demonstrates **excellent sensitivity**, with LOD and LOQ values sufficiently low to enforce compliance with stringent international MRLs [2]. The **robust performance characteristics**, including high recovery rates, minimal matrix effects, and good precision, make this approach suitable for regulatory monitoring, risk assessment, and research applications [2].

Critical considerations for successful implementation include understanding the **transformation behavior** of **carbosulfan** during apple processing, particularly the conversion to more toxic metabolites such as carbofuran under drying conditions [1]. Additionally, employing **combined removal techniques** such as ultrasound with ozone or ultraviolet light can significantly enhance residue elimination from apple products, offering potential strategies for risk mitigation [4]. By following the standardized protocols outlined in this document, researchers and analytical laboratories can generate reliable, reproducible data to support food safety decisions and regulatory compliance for **carbosulfan** residues in apples and apple products.

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